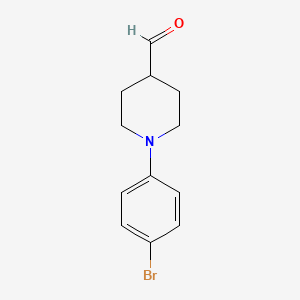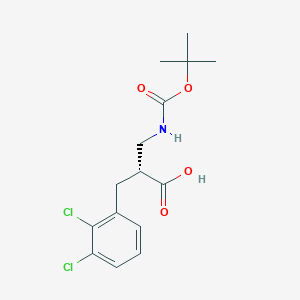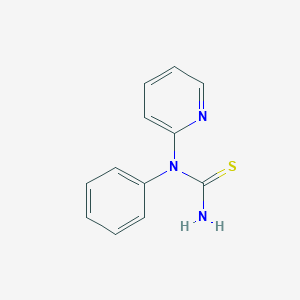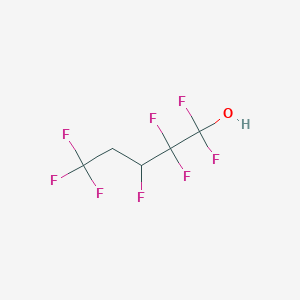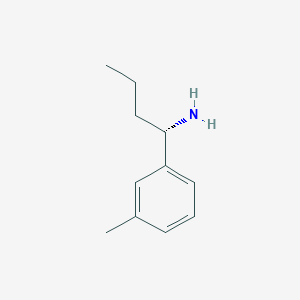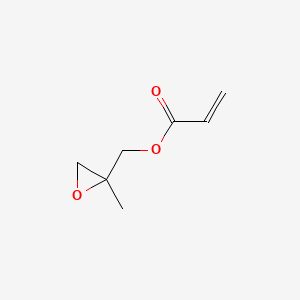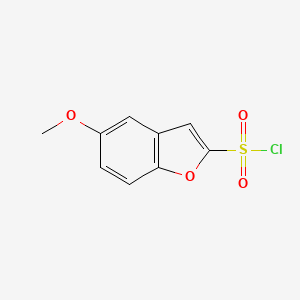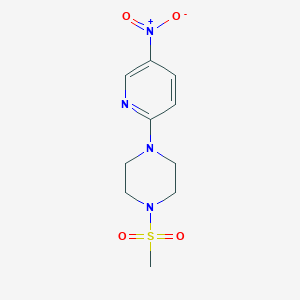
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine is a chemical compound with a molecular formula of C10H14N4O2S It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions The compound is characterized by the presence of a methylsulfonyl group and a nitro-substituted pyridine ring attached to the piperazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine typically involves the following steps:
Nitration of Pyridine: The starting material, pyridine, undergoes nitration to introduce a nitro group at the 5-position. This is usually achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Formation of Piperazine Derivative: The nitro-substituted pyridine is then reacted with piperazine to form the desired piperazine derivative. This reaction is typically carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require heating to facilitate the reaction.
Introduction of Methylsulfonyl Group: The final step involves the introduction of the methylsulfonyl group. This can be achieved by reacting the piperazine derivative with methylsulfonyl chloride in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
化学反应分析
Types of Reactions
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like tin(II) chloride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group or the methylsulfonyl group can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or tin(II) chloride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Amino-substituted piperazine derivatives.
Substitution: Various substituted piperazine derivatives depending on the nucleophile used.
科学研究应用
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiparasitic properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds in the development of new drugs for treating various diseases.
Industry: The compound is used in the development of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in coatings, adhesives, and other industrial products.
作用机制
The mechanism of action of 1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The piperazine ring can interact with receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the derivatives of the compound being studied.
相似化合物的比较
Similar Compounds
1-(Methylsulfonyl)-4-(2-nitro-5-pyridinyl)piperazine: Similar structure but with different positioning of the nitro group.
1-(Methylsulfonyl)-4-(5-nitro-3-pyridinyl)piperazine: Similar structure but with different positioning of the nitro group.
1-(Methylsulfonyl)-4-(5-nitro-4-pyridinyl)piperazine: Similar structure but with different positioning of the nitro group.
Uniqueness
1-(Methylsulfonyl)-4-(5-nitro-2-pyridinyl)piperazine is unique due to the specific positioning of the nitro group on the pyridine ring. This positioning can influence the compound’s reactivity and interactions with biological targets, making it distinct from other similar compounds. The presence of both the methylsulfonyl and nitro groups provides a combination of properties that can be exploited in various applications, setting it apart from other piperazine derivatives.
属性
分子式 |
C10H14N4O4S |
|---|---|
分子量 |
286.31 g/mol |
IUPAC 名称 |
1-methylsulfonyl-4-(5-nitropyridin-2-yl)piperazine |
InChI |
InChI=1S/C10H14N4O4S/c1-19(17,18)13-6-4-12(5-7-13)10-3-2-9(8-11-10)14(15)16/h2-3,8H,4-7H2,1H3 |
InChI 键 |
SOEHZPBVIBYGJQ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)N1CCN(CC1)C2=NC=C(C=C2)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


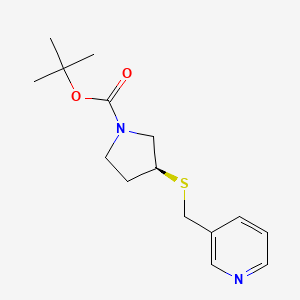
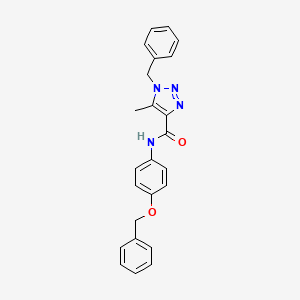
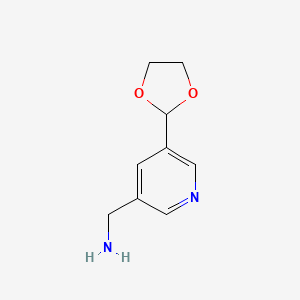
![3-Chloro-7-fluorodibenzo[b,d]furan](/img/structure/B13979448.png)

